8-Hydroxyquinoline-7-carbaldehyde
Overview
Description
8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular structure is represented by the SMILES string OC1=C(C=CC2=CC=CN=C12)C=O
.
Synthesis Analysis
Recent advances in the synthesis of 8-Hydroxyquinoline derivatives have been reported . The synthesis of these derivatives has attracted the attention of chemists due to their wide range of biological activities . A number of prescribed drugs incorporate this group, and numerous 8-Hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline-7-carbaldehyde is represented by the SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O
. This indicates that it is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Chemical Reactions Analysis
The chemistry of 8-Hydroxyquinoline derivatives has attracted the attention of chemists . The reaction between 51 and 5,7-dialkyl-8-hydroxyquinoline as a phenolate ion in the presence of a catalytic amount of Amberlite IRA and an excess amount of dibromoalkane under microwave conditions afforded the target product .Physical And Chemical Properties Analysis
8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular weight is 173.17 . The SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O
represents its molecular structure .
Scientific Research Applications
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Anticancer Research : 8-Hydroxyquinoline derivatives have shown promising results in anticancer research. They have been used to synthesize benzoylhydrazones, which have exhibited cytotoxic potentials toward human carcinoma cell lines. The in vivo antitumor activity of these compounds has also been studied on subcutaneous hepatocellular carcinoma xenograft in athymic nude mice .
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Antibacterial Research : 8-Hydroxyquinoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial effects. They have been used in the development of potent lead compounds with good efficacy and low toxicity.
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Antifungal Research : A series of 8-hydroxyquinoline derivatives were designed and synthesized, and their antifungal activity was evaluated against five phytopathogenic fungi. Most of the tested compounds remarkably impacted the five target fungi and their inhibitory activities were better than that of the positive control azoxystrobin.
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Alzheimer’s Disease Research : 8-Hydroxyquinoline derivatives have been used in the development of agents against Alzheimer’s disease. They have been evaluated for activities against butyrylcholinesterase and β-secretase activity of cathepsin B, which play important roles in the development and progression of Alzheimer’s disease.
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Transcription Inhibitor : The complexes as well as the heterocycle itself exhibit antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .
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Liquid Bandages : Its solution in alcohol is used in liquid bandages .
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Inhibitors of 2OG-dependent enzymes : 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as inhibitors of 2OG-dependent enzymes .
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Antileishmanial Agents : They have been used as antileishmanial agents .
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Antischistosomal Agents : They have been used as antischistosomal agents .
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Mycobacterium Tuberculosis Inhibitors : They have been used as mycobacterium tuberculosis inhibitors .
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Botulinum Neurotoxin Inhibitors : They have been used as botulinum neurotoxin inhibitors .
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Iron-Chelators for Neuroprotection : 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection .
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Chelators of Metalloproteins : They have been used as chelators of metalloproteins .
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Synthesis of Benzoylhydrazones : A group of benzoylhydrazones derived from 2-carbaldehyde-8-hydroxyquinoline and benzylhydrazides containing distinct para substituents were synthesized. These compounds were characterized and their anticancer properties were studied .
Safety And Hazards
Future Directions
It is believed that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
8-hydroxyquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295500 | |
Record name | 8-hydroxyquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline-7-carbaldehyde | |
CAS RN |
5683-78-3 | |
Record name | 5683-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-hydroxyquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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